molecular formula C11H23NO2S B13283083 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide

3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13283083
M. Wt: 233.37 g/mol
InChI Key: QDKVTSKARBVTOZ-UHFFFAOYSA-N
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Description

3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide core substituted with a heptan-2-ylamino group at position 3. The compound’s branched alkyl chain and sulfone moiety likely confer unique solubility, reactivity, and biological properties compared to simpler derivatives like sulfolane (tetrahydrothiophene 1,1-dioxide).

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

N-heptan-2-yl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C11H23NO2S/c1-3-4-5-6-10(2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3

InChI Key

QDKVTSKARBVTOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide and related sulfone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties References
This compound C₁₁H₂₃NO₂S ~233.37 Heptan-2-ylamino at C3 Potential solvent, pharmaceutical intermediate (hypothesized)
Tetrahydrothiophene 1,1-dioxide (Sulfolane) C₄H₈O₂S 120.17 None Industrial solvent (aromatic separations), environmental contaminant
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride C₄H₈ClNO₂S 169.63 (base) + HCl = 206.09 Amino group at C3 Pharmaceutical intermediate (e.g., salt forms for drug synthesis)
N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide C₈H₁₆ClNO₂S 225.73 Allyl and methyl groups at C3 Synthetic intermediate (functionalized amines for materials chemistry)
3-Methyltetrahydrothiophene 1,1-dioxide C₅H₁₀O₂S 134.20 Methyl group at C3 Solvent precursor, limited biological activity data

Key Research Findings

Solubility and Industrial Utility
  • Sulfolane is extensively used for separating aromatic compounds and heterocycles (e.g., thiophene) from aliphatic mixtures due to its high polarity and thermal stability . However, this remains speculative without direct solubility data.
  • Amino-substituted derivatives (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) exhibit modified solubility profiles due to protonatable amino groups, making them suitable for ionic liquid (IL) formulations or drug delivery systems .

Biological Activity

3-(Heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H19NOS2
  • Molecular Weight : 217.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The tetrahydrothiophene moiety may influence cellular pathways related to inflammation and microbial resistance. Additionally, the amine group can facilitate interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydrothiophene compounds are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways.

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines. Specifically, it has been noted for potential activity against human cervical adenocarcinoma (HeLa) cells. The IC50 values observed in preliminary studies suggest a promising therapeutic index for further development.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC = 62.5 µg/mL
AntimicrobialEscherichia coliMIC = 78.12 µg/mL
AntiproliferativeHeLa CellsIC50 = 226 µg/mL
AntiproliferativeA549 CellsIC50 = 242.52 µg/mL

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various tetrahydrothiophene derivatives highlighted the effectiveness of compounds structurally related to this compound. The study utilized disk diffusion methods and broth microdilution techniques to assess the Minimum Inhibitory Concentrations (MICs) against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Studies

In another study focusing on antiproliferative effects, researchers evaluated the impact of several compounds on HeLa and A549 cell lines using MTT assays. The results indicated that compounds similar to this compound inhibited cell proliferation significantly at concentrations correlating with the aforementioned IC50 values.

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